molecular formula C13H13BrN2O3 B5944960 N-[(4-bromo-1H-indol-1-yl)acetyl]alanine

N-[(4-bromo-1H-indol-1-yl)acetyl]alanine

Cat. No.: B5944960
M. Wt: 325.16 g/mol
InChI Key: NLFWDGAZGSQWCZ-UHFFFAOYSA-N
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Description

N-[(4-bromo-1H-indol-1-yl)acetyl]alanine is a useful research compound. Its molecular formula is C13H13BrN2O3 and its molecular weight is 325.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.01095 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protein Engineering

N-[(4-bromo-1H-indol-1-yl)acetyl]alanine serves as a non-canonical amino acid (ncAA) that can be incorporated into proteins through genetic code expansion (GCE). This technique allows researchers to introduce unique functionalities into proteins without disrupting their natural functions. The incorporation of ncAAs like this compound can lead to:

  • Enhanced Stability : Proteins modified with ncAAs often exhibit increased resistance to proteolytic degradation, making them more stable for experimental applications .
  • Specificity in Binding : The unique side chains of ncAAs can provide new binding properties, enabling the design of proteins with tailored interactions for specific substrates or inhibitors .

Therapeutic Potential

The indole moiety present in this compound suggests potential pharmacological activities. Compounds with similar structures have been studied for their roles in:

  • Anticancer Activity : Indole derivatives are known to exhibit anticancer properties by influencing various signaling pathways involved in cell proliferation and apoptosis.
  • Neuroprotective Effects : Some studies indicate that indole-based compounds may offer neuroprotective benefits, which could be explored further with this particular amino acid derivative .

Drug Discovery

The application of this compound in drug discovery is significant due to its ability to modify protein targets selectively:

  • Targeting Membrane Proteins : GCE techniques utilizing this compound can facilitate the development of drugs that target membrane proteins, which are often challenging due to their complex structures .
  • Bioconjugation : The incorporation of bioorthogonal handles through ncAAs allows for the selective attachment of probes or drugs to proteins post-translationally, enhancing drug delivery systems .

Case Studies and Findings

StudyApplicationFindings
Cowie & Cowen (2023)Protein ModificationDemonstrated successful incorporation of ncAAs into proteins using engineered E. coli strains, enhancing stability and activity .
Recent Drug DevelopmentAnticancer ResearchInvestigated the effects of indole derivatives on cancer cell lines, showing promising results for N-[indole-acetyl] derivatives .
Membrane Protein TargetingDrug DiscoveryExplored the use of GCE with ncAAs to create targeted therapies for membrane proteins, improving specificity and efficacy .

Properties

IUPAC Name

2-[[2-(4-bromoindol-1-yl)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-8(13(18)19)15-12(17)7-16-6-5-9-10(14)3-2-4-11(9)16/h2-6,8H,7H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFWDGAZGSQWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CN1C=CC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.